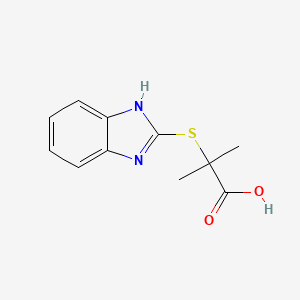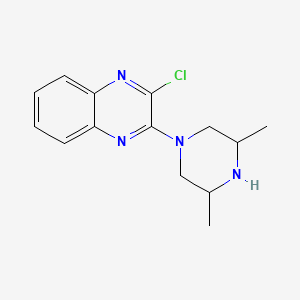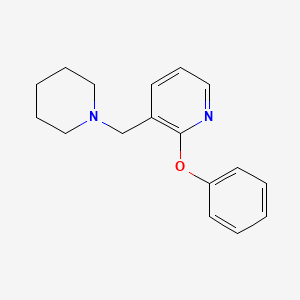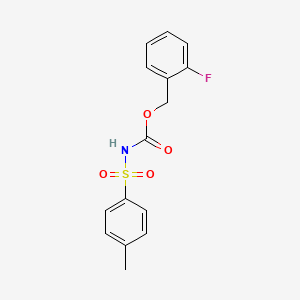
LANTADENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lantadenes are naturally occurring pentacyclic triterpenoids found in the leaves of the plant Lantana camara . These compounds are known for their toxic effects on livestock, causing symptoms such as photosensitivity and hepatotoxicity . The most abundant and bioactive lantadenes are Lantadene A and this compound B .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lantadenes can be semi-synthetically prepared from the leaves of Lantana camara. The leaves are dried, ground into a fine powder, and extracted with methanol . The methanol extract is then subjected to various purification processes to isolate lantadenes .
Industrial Production Methods: Industrial production of lantadenes involves large-scale extraction from Lantana camara leaves. The process includes drying the leaves, grinding them into a fine powder, and extracting with methanol or other suitable solvents . The extract is then purified using techniques such as chromatography to obtain pure lantadenes .
Chemical Reactions Analysis
Types of Reactions: Lantadenes undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of lantadenes can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of lantadenes, which may exhibit different biological activities .
Scientific Research Applications
Lantadenes have a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of lantadenes is not fully understood. they are thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells in the liver . This inhibition affects the production and control of bile, leading to hepatotoxicity . Additionally, lantadenes exhibit antioxidant activity through different mechanisms towards various free radicals .
Comparison with Similar Compounds
Lantadenes are compared with other pentacyclic triterpenoids such as betulinic acid, ursolic acid, and lupeol . These compounds share similar structural features but differ in their biological activities and applications . For instance:
Betulinic Acid: Known for its anticarcinogenic and anti-HIV activities.
Ursolic Acid: Exhibits significant anti-inflammatory and anticancer properties.
Lupeol: Acts as a competitive inhibitor of trypsin and chymotrypsin and has anti-inflammatory properties.
Lantadenes are unique due to their specific toxic effects on livestock and their potential as bioactive compounds in various fields .
Properties
CAS No. |
11111-47-0 |
|---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
0 |
Synonyms |
LANTADENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


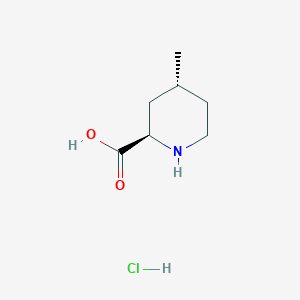
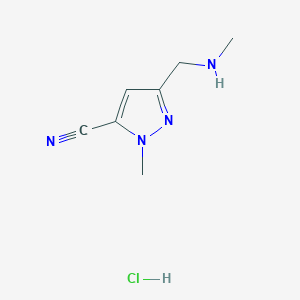
![2-[2-(4-bromophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181358.png)

